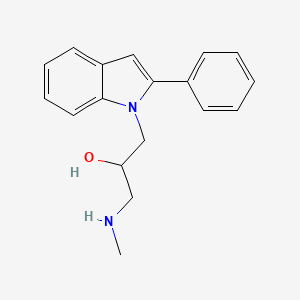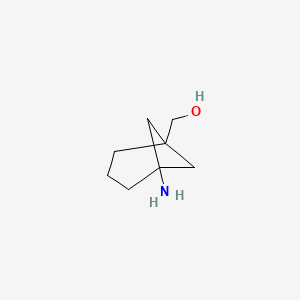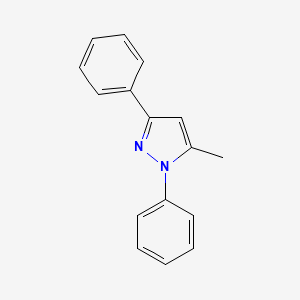
5-methyl-1,3-diphenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1,3-diphenyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as scaffolds in the development of pharmaceuticals due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of 1,3-diphenylpropane-1,3-dione with methylhydrazine under reflux conditions in an appropriate solvent such as ethanol or acetic acid . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-methyl-1,3-diphenyl-1H-pyrazole can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of pyrazole-4,5-diones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydropyrazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Pyrazole-4,5-diones.
Reduction: Dihydropyrazoles.
Substitution: Halogenated, nitrated, or sulfonated pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-methyl-1,3-diphenyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-methyl-1,3-diphenyl-1H-pyrazole and its derivatives often involves interaction with specific enzymes or receptors in biological systems. For example, some derivatives inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. The compound can also interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1,3-diphenyl-1H-pyrazole: Lacks the methyl group at position 5.
3-methyl-1-phenyl-1H-pyrazole: Has a methyl group at position 3 instead of 5.
5-phenyl-1H-pyrazole: Lacks the second phenyl group at position 3.
Uniqueness: 5-methyl-1,3-diphenyl-1H-pyrazole is unique due to the presence of both phenyl groups and the methyl group at position 5. This specific substitution pattern influences its reactivity and biological activity, making it distinct from other pyrazole derivatives .
Eigenschaften
CAS-Nummer |
7188-89-8 |
|---|---|
Molekularformel |
C16H14N2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
5-methyl-1,3-diphenylpyrazole |
InChI |
InChI=1S/C16H14N2/c1-13-12-16(14-8-4-2-5-9-14)17-18(13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI-Schlüssel |
CJYSHDBQTCHBTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


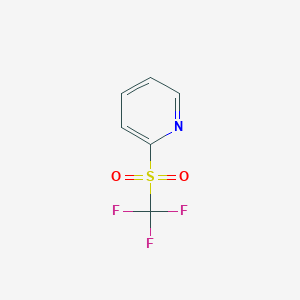

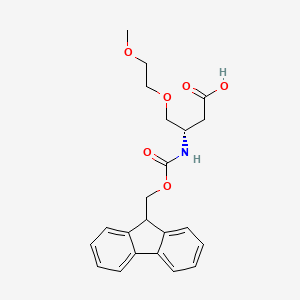
![7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15203328.png)
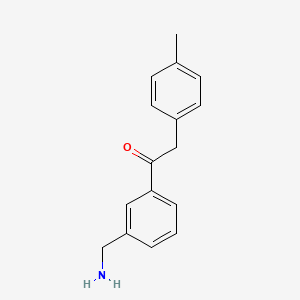
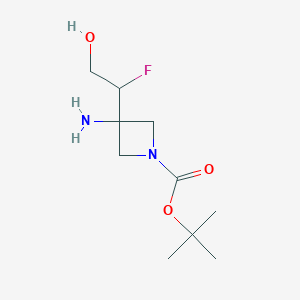
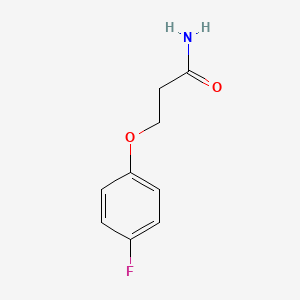
![5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B15203368.png)
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15203373.png)
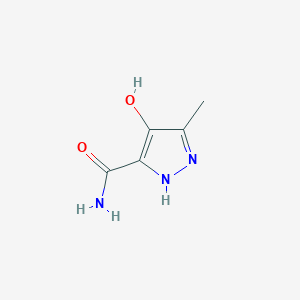
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
